![molecular formula C27H23BrN2O3 B4278398 N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide](/img/structure/B4278398.png)
N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide is a chemical compound that has been synthesized for scientific research purposes. It is a quinoline-based compound that has shown potential in various research fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide has been studied for its potential in various research fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In pharmacology, it has been studied for its effects on various biological targets, including enzymes, receptors, and ion channels. In biochemistry, it has been used as a tool to study protein-protein interactions and signaling pathways.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide is not fully understood. However, it has been shown to interact with various biological targets, including kinases, phosphatases, and transcription factors. It has been suggested that the compound may inhibit the activity of these targets, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that the compound can reduce tumor growth and improve survival in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide in lab experiments is its potential as a drug candidate. The compound has shown promising results in preclinical studies and may have therapeutic potential in various diseases. However, one limitation of using the compound is its limited availability and high cost, which may restrict its use in some research labs.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify its biological targets. Another direction is to optimize the synthesis method to improve the yield and reduce the cost of the compound. Additionally, the compound could be further studied in animal models to determine its safety and efficacy as a drug candidate. Finally, the compound could be used as a tool to study specific biological pathways and protein-protein interactions.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN2O3/c1-27(2,3)17-6-4-16(5-7-17)23-14-21(20-12-18(28)8-10-22(20)30-23)26(31)29-19-9-11-24-25(13-19)33-15-32-24/h4-14H,15H2,1-3H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNVEEJTXQZSOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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